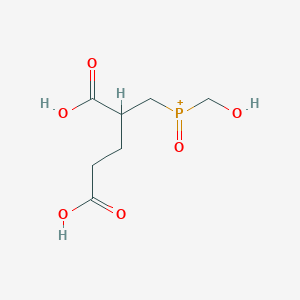
1,1'-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) typically involves the condensation of 3,6-dimethylpyrimidine-2,4(1H,3H)-dione with a butane-1,4-diyl linker. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring.
Substitution Products: Substituted pyrimidine derivatives.
Scientific Research Applications
1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine): A similar compound with slight structural differences.
3,6-Dimethylpyrimidine-2,4-dione: A simpler pyrimidine derivative.
Uniqueness
1,1’-(Butane-1,4-diyl)bis(3,6-dimethylpyrimidine-2,4(1H,3H)-dione) is unique due to its specific butane-1,4-diyl linkage, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
420116-77-4 |
|---|---|
Molecular Formula |
C16H22N4O4 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
1-[4-(3,6-dimethyl-2,4-dioxopyrimidin-1-yl)butyl]-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H22N4O4/c1-11-9-13(21)17(3)15(23)19(11)7-5-6-8-20-12(2)10-14(22)18(4)16(20)24/h9-10H,5-8H2,1-4H3 |
InChI Key |
KLAKNUSNDHUYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCCCN2C(=CC(=O)N(C2=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane](/img/structure/B12581090.png)

![2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)
![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)

![(1R,5S)-2-Ethylidene-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B12581132.png)
![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)

![Furo[4,3,2-de][1,3]benzoxazine](/img/structure/B12581149.png)
![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)
